molecular formula C3H7N3O2 B2958635 1-Carbamoyl-1-methylurea CAS No. 60754-31-6

1-Carbamoyl-1-methylurea

Cat. No. B2958635
CAS RN: 60754-31-6
M. Wt: 117.108
InChI Key: BTUIPMFAUUCTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbamoyl-1-methylurea is a chemical compound with the molecular formula C3H7N3O2 and a molecular weight of 117.11 . It is used for research purposes .


Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially include this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .


Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The synthesis of N-substituted ureas, including this compound, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Mechanism of Action

While the specific mechanism of action for 1-Carbamoyl-1-methylurea is not mentioned in the search results, Carbamoyl phosphate synthetase 1 (CPS1) transfers an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, and the resulting molecule of carbamoyl phosphate leaves the enzyme .

Future Directions

While specific future directions for 1-Carbamoyl-1-methylurea are not mentioned in the search results, one paper discusses the potential of β-carboline alkaloids, which could include this compound, as models for the discovery of pharmaceutically important entities . The paper mentions that these compounds have demonstrated significant in vitro antifungal activity .

properties

IUPAC Name

1-carbamoyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-6(2(4)7)3(5)8/h1H3,(H2,4,7)(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIPMFAUUCTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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